3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-amino-5-methyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-10(7-5-3-2-4-6-7)8(14)13(11)9(15)12-10/h2-6H,11H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVDNZQYPWTLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405547 | |

| Record name | 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71202-91-0 | |

| Record name | 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class of molecules. Hydantoins are a significant scaffold in medicinal chemistry, known for a wide array of biological activities. This document delineates the chemical structure, proposed synthesis methodologies, and detailed protocols for the structural elucidation of the title compound. Furthermore, it explores the potential biological significance and applications of this molecule by drawing parallels with structurally related 3-aminohydantoins. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis, offering both foundational knowledge and practical insights into the study of this compound.

Introduction: The Significance of the 3-Aminohydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in pharmaceutical sciences, forming the structural basis for a variety of marketed drugs with anticonvulsant, antiarrhythmic, and anticancer properties.[1] The biological activity of hydantoin derivatives is profoundly influenced by the nature of substituents at the N-1, N-3, and C-5 positions of the heterocyclic ring.[1] The introduction of an amino group at the N-3 position, affording a 3-aminohydantoin, has been shown to impart a range of biological effects, including potential as antimalarial agents and modulators of the central nervous system. These activities underscore the importance of exploring the synthesis and properties of novel 3-aminohydantoin derivatives like this compound.

This guide will focus on the specific attributes of this compound, providing a detailed examination of its chemical architecture and a scientifically grounded approach to its synthesis and characterization.

Chemical Structure and Properties

This compound is a chiral molecule characterized by a central five-membered hydantoin ring. The C-5 position is asymmetrically substituted with both a methyl and a phenyl group, creating a stereocenter. The key feature of this molecule is the presence of an amino group at the N-3 position.

Molecular and Physicochemical Properties

A summary of the key properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are definitive, other physicochemical properties may be predicted or are based on data from closely related analogs due to a lack of extensive experimental data for this specific compound.

| Property | Value | Source |

| CAS Number | 71202-91-0 | [2] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [3] |

| Molecular Weight | 205.21 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO and methanol. |

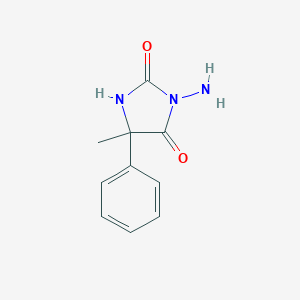

Structural Diagram

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification

Step 1: Synthesis of 5-Methyl-5-phenylhydantoin (Precursor)

The Bucherer-Bergs reaction is a robust and widely used method for the synthesis of 5,5-disubstituted hydantoins from a ketone, an alkali metal cyanide, and ammonium carbonate.[4][5] This one-pot, multicomponent reaction is advantageous due to the ready availability of starting materials and often straightforward product isolation.[4]

Caption: Bucherer-Bergs synthesis of the hydantoin precursor.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add acetophenone, potassium cyanide, and ammonium carbonate in a suitable solvent system, typically an ethanol/water mixture.

-

Causality: The aqueous ethanol serves as a solvent for all reactants and facilitates the in situ formation of ammonia and carbon dioxide from ammonium carbonate, which are essential for the reaction mechanism.[6]

-

-

Reaction Conditions: Heat the reaction mixture to 60-70°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Self-Validation: The disappearance of the acetophenone spot and the appearance of a new, more polar spot corresponding to the hydantoin product on the TLC plate indicates a successful reaction.

-

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the crude product. The precipitate is then collected by filtration, washed with cold water, and dried.

-

Recrystallization: The crude 5-methyl-5-phenylhydantoin can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure precursor.

-

Self-Validation: A sharp melting point of the recrystallized product, consistent with literature values (199-201 °C), confirms its purity.

-

Step 2: N-Amination to Yield this compound

The introduction of the amino group at the N-3 position can be achieved by reacting the precursor hydantoin with hydrazine hydrate. This method has been successfully employed for the synthesis of other 3-aminohydantoin derivatives.[7][8]

Caption: N-Amination of the hydantoin precursor.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-5-phenylhydantoin in an excess of hydrazine hydrate.

-

Causality: Hydrazine hydrate acts as both the aminating agent and the solvent in this reaction. The excess ensures the reaction goes to completion.

-

-

Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Self-Validation: The consumption of the starting hydantoin and the formation of a new product spot on the TLC plate will indicate the progress of the amination.

-

-

Work-up and Purification: After cooling the reaction mixture to room temperature, pour it into cold water to precipitate the crude product. Collect the solid by filtration, wash thoroughly with water to remove excess hydrazine hydrate, and dry.

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Structural Elucidation: A Spectroscopic Approach

The definitive confirmation of the chemical structure of this compound requires a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methyl protons, and the protons of the amino group, as well as the N-H proton of the hydantoin ring.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons, the quaternary C-5 carbon, the methyl carbon, and the carbons of the phenyl ring.

Predicted NMR Data:

| Group | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Phenyl-H | 7.20 - 7.50 (m, 5H) | 125.0 - 140.0 |

| Methyl-H (C5-CH₃) | ~1.60 (s, 3H) | ~25.0 |

| Amino-H (N3-NH₂) | Broad singlet | - |

| Hydantoin-H (N1-H) | Broad singlet | - |

| Carbonyl (C2, C4) | - | 155.0 - 175.0 |

| Quaternary Carbon (C5) | - | ~65.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O functional groups.

Predicted IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amine and Amide) | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Carbonyl) | 1780 - 1700 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₁N₃O₂. The mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ depending on the ionization technique used.

Potential Biological Activities and Applications

While specific biological studies on this compound are not extensively reported, the broader class of 3-aminohydantoins has shown promising activity in several therapeutic areas.

-

Anticonvulsant Activity: The hydantoin scaffold is a well-established pharmacophore for anticonvulsant drugs. It is plausible that 3-amino substituted derivatives may also exhibit activity against seizure disorders.

-

Antimicrobial and Antiviral Activity: Various hydantoin derivatives have been reported to possess antimicrobial and antiviral properties.[9] The introduction of the 3-amino group could modulate this activity.

-

Anticancer Activity: Some 3,5-disubstituted hydantoins have demonstrated inhibitory activity against various human tumor cell lines.[1][9]

-

Antimalarial Activity: Recent studies have identified 3-aminohydantoin derivatives with potent antiplasmodial activity, suggesting a potential new class of antimalarial agents.[10]

The diverse biological profile of the 3-aminohydantoin class of compounds makes this compound a molecule of significant interest for further investigation in drug discovery programs.

Safety and Handling

Based on the Material Safety Data Sheet (MSDS) for this compound, the following safety precautions should be observed:[3]

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[3]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[3]

-

Storage: Store in a tightly closed container in a cool, dry place. Keep away from heat, sparks, and open flames.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fascinating molecule that combines the well-established hydantoin scaffold with a reactive amino group at the N-3 position. While specific experimental data for this compound is limited, this guide has provided a comprehensive framework for its synthesis, structural characterization, and potential applications based on robust chemical principles and data from closely related analogs. The proposed synthetic routes are based on reliable and scalable reactions, and the outlined spectroscopic analysis provides a clear path for structural verification. The potential for diverse biological activity makes this compound a compelling target for further research in medicinal chemistry and drug development.

References

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

- Rajić, Z., Butković, V., K-Lozić, D., Perjési, P., Zorc, B., & Kralj, M. (2009). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 14(12), 5053–5066.

- Konstantinović, S., Radenković, S., & Jevtić, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.

- Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206.

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:71202-91-0 | this compound. Retrieved from [Link]

- Petri, A., et al. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 26(15), 4453.

-

PubChem. (n.d.). (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione. Retrieved from [Link]

- Tan, S. P., et al. (2024). Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 103, 129701.

- Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263.

- American Chemical Society. (1950). The Chemistry of the Hydantoins. Chemical Reviews.

- Molbank. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. 2021(2), M1218.

- Shivachev, B., et al. (2009). 3-Amino-5-methyl-5-(4-pyridyl)hydantoin. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1653.

- Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

- Colacino, E., et al. (2016). Mechanochemical Preparation of 3,5-Disubstituted Hydantoins from Dipeptides and Unsymmetrical Ureas of Amino Acid Derivatives. The Journal of Organic Chemistry, 81(20), 9937-9947.

- Google Patents. (1998). EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole.

- ResearchGate. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione.

-

PubChem. (n.d.). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione. Retrieved from [Link]

- MDPI. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides.

- Google Patents. (2014). US8802685B2 - Solid forms of 3-(5-amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione, and their pharmaceutical compositions and uses.

- Belen’kaya, E. S., et al. (2023).

- El Moutaouakil Ala Allah, A., et al. (2021). Novel Thiohydantoin Derivatives: Design, Synthesis, Spectroscopic Characterization, Crystal Structure, SAR, DFT, Molecular Docking, Pharmacological and Toxicological activities. Semantic Scholar.

- Seijas, L., et al. (2014). Synthesis, Spectroscopic Characterization, and Crystal Structure Analysis of rac-2-thiohydantoin-methionine. Connected Papers.

- El-Ghozzi, M., et al. (2020). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. PLoS ONE, 15(10), e0240431.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS#:71202-91-0 | this compound | Chemsrc [chemsrc.com]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]

- 5. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Amino-5-methyl-5-(4-pyridyl)hydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione: Physicochemical Properties and Analytical Considerations

Abstract

This technical guide provides a comprehensive analysis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione (CAS No: 71202-91-0), a heterocyclic compound belonging to the hydantoin class. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's core physicochemical properties, with a particular emphasis on the significance of its molecular weight. Furthermore, it explores potential synthetic pathways, outlines robust analytical methodologies for structural verification and quality control, and discusses the compound's potential within the broader context of drug discovery. The guide integrates field-proven insights and established protocols to ensure technical accuracy and practical applicability.

Introduction to the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This five-membered heterocyclic ring system is structurally related to barbiturates and is present in numerous clinically significant drugs.[1] Its derivatives are well-documented as anticonvulsants, antiarrhythmics, antidiabetic, antimicrobial, and antitumoral agents.[1][2]

The specific compound of interest, this compound, is a substituted hydantoin. Its unique combination of a reactive 3-amino group, a chiral center at the C5 position bearing both a methyl and a phenyl group, suggests a rich potential for stereospecific interactions with biological targets and provides a versatile handle for further chemical derivatization. This guide will dissect the fundamental characteristics of this molecule, beginning with its most basic and critical identifier: its molecular weight.

Core Physicochemical Properties and the Centrality of Molecular Weight

A thorough understanding of a compound's physicochemical properties is fundamental to its development. For this compound, these properties are dictated by its precise atomic composition and structure.

Molecular Formula and Structure

The molecular formula for this compound is C₁₀H₁₁N₃O₂ .[3][4] This formula is derived from its constituent parts: a phenyl group (C₆H₅), a methyl group (CH₃), and the core 3-amino-imidazolidine-2,4-dione ring structure. The presence of the 3-amino group is a key feature, distinguishing it from many common hydantoins and offering a site for potential metabolic activity or chemical modification.

Molecular Weight vs. Exact Mass: A Critical Distinction

In research and development, it is crucial to differentiate between molecular weight and exact mass.

-

Molecular Weight (Molar Mass): This is the weighted average of the masses of the molecule's constituent isotopes based on their natural abundance. It is the value used for stoichiometric calculations in bulk chemical reactions (e.g., weighing reagents for a synthesis).

-

Monoisotopic Mass (Exact Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is paramount in high-resolution mass spectrometry (HRMS), which can measure mass with enough precision to confirm a molecule's elemental composition.

For C₁₀H₁₁N₃O₂, the distinction is as follows:

The significance of these values is profound. The molecular weight governs the macroscopic behavior of the substance, while the exact mass is its definitive fingerprint at the molecular level, essential for its unambiguous identification in complex biological matrices.

Summary of Physicochemical Identifiers

Quantitative data for this compound is summarized in the table below for rapid reference.

| Identifier | Value | Significance & Application |

| CAS Number | 71202-91-0[3][5][6] | Unique registry number for unambiguous database searching and regulatory tracking. |

| Molecular Formula | C₁₀H₁₁N₃O₂[3][4] | Defines the elemental composition; the basis for calculating mass. |

| Molecular Weight | 205.21 g/mol [4][5] | Used for preparing solutions and calculating molar quantities for chemical reactions. |

| Exact Mass | 205.08513 Da[3] | Critical for identity confirmation via high-resolution mass spectrometry (HRMS). |

| InChIKey | PTVDNZQYPWTLBQ-UHFFFAOYSA-N[5] | A hashed, computer-readable identifier for database cross-referencing. |

| SMILES | CC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2 | A line notation representation of the 2D chemical structure. |

Synthesis and Mechanistic Considerations

While a specific, dedicated synthesis for this compound is not extensively documented in mainstream literature, its synthesis can be logically inferred from established methods for related hydantoins.

A plausible and efficient strategy would be a two-stage process:

-

Formation of the 5-methyl-5-phenylhydantoin core: This can be achieved via well-established reactions such as the Bucherer-Bergs reaction, which utilizes a ketone (acetophenone), cyanide, and ammonium carbonate. Alternatively, amino acid-based syntheses, such as reacting α-methyl-α-phenylglycine with an isocyanate followed by acid-catalyzed cyclization, provide a direct route to the C5-disubstituted hydantoin ring.[7] The choice of an amino acid precursor is advantageous as it can introduce chirality into the final product if an enantiomerically pure starting material is used.

-

Introduction of the 3-Amino Group: The most direct method for N-amination of the hydantoin ring is reaction with an aminating agent. A proven method for a similar compound, 3-amino-5,5-diphenylimidazolidine-2,4-dione, involves the reaction of the parent 5,5-diphenylhydantoin with hydrazine hydrate.[8] This nucleophilic substitution reaction provides a clean and effective means of installing the required amino functionality at the N3 position.

The causality behind these choices lies in reaction efficiency and substrate availability. The use of hydrazine is a standard and well-understood method for introducing an N-NH₂ group onto imide-like nitrogen atoms.

Analytical Characterization and Quality Control

To ensure trustworthiness and reproducibility, every synthesized batch of the compound must undergo rigorous analytical validation. The molecular weight and structure are confirmed through a self-validating system of orthogonal analytical techniques.

Experimental Protocol: Identity Confirmation via ESI-HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid serves to promote protonation, facilitating the formation of the [M+H]⁺ ion.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, equipped with an electrospray ionization (ESI) source.

-

Method Parameters:

-

Ionization Mode: Positive (ESI+)

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 - 4.5 kV

-

Sheath/Auxiliary Gas: Nitrogen

-

Infusion Rate: 5-10 µL/min

-

-

Data Acquisition & Analysis: Acquire the mass spectrum. The primary validation point is the detection of the protonated molecular ion [M+H]⁺.

-

Expected Result: A prominent peak should be observed at m/z 206.0924 , corresponding to the exact mass of C₁₀H₁₂N₃O₂⁺. An observed mass within 5 ppm of this theoretical value provides high confidence in the elemental composition and, by extension, the molecular weight.

Experimental Protocol: Structural Elucidation via NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the validated compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected characteristic signals include:

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expected key signals include:

-

δ 170–175 ppm: Carbonyl carbon (C4).[5]

-

δ 155–160 ppm: Carbonyl carbon (C2).

-

δ 125–140 ppm: Aromatic carbons of the phenyl ring.

-

δ ~60-70 ppm: Quaternary carbon (C5).

-

δ ~20-25 ppm: Methyl carbon.

-

-

Interpretation: The combination of these spectra confirms the connectivity and chemical environment of all atoms in the molecule, providing definitive structural proof.

Potential Applications in Drug Discovery

The true value of a molecule like this compound lies in its potential as a scaffold for new therapeutic agents. The established bioactivity of the hydantoin core suggests that this compound could be a starting point for developing drugs with anticonvulsant, antiviral, or anticancer properties.[1][8]

The key structural features contribute directly to this potential:

-

Phenyl and Methyl Groups at C5: These substituents influence the molecule's lipophilicity and steric profile, which are critical for binding to target proteins and for crossing cellular membranes. The chiral center at C5 allows for the development of stereoisomerically pure drugs, which can significantly improve efficacy and reduce off-target effects.

-

3-Amino Group: This functional group is particularly valuable. It can act as a hydrogen bond donor, potentially enhancing binding affinity to a biological target. More importantly, it serves as a versatile chemical handle for creating a library of derivatives through reactions like acylation or reductive amination, enabling systematic structure-activity relationship (SAR) studies.[5]

By leveraging these features, medicinal chemists can rationally design and synthesize novel compounds with modulated potency, selectivity, and pharmacokinetic properties, accelerating the drug discovery process.

Conclusion

This compound is a compound of significant interest due to its foundation on the pharmacologically validated hydantoin scaffold and its unique functional group combination. An accurate determination of its molecular weight (205.21 g/mol ) and exact mass (205.08513 Da) is the first and most critical step in its scientific exploration. This guide has detailed the importance of these fundamental properties and provided a framework for the synthesis and rigorous analytical validation of the molecule. The strategic application of techniques like HRMS and NMR ensures the scientific integrity of any research conducted with this compound, paving the way for its potential development in future therapeutic applications.

References

-

CAS#:71202-91-0 | this compound | Chemsrc. (2025). Chemsrc. Retrieved January 9, 2026, from [Link]

-

3-Methyl-5,5-diphenylimidazolidine-2,4-dione | C16H14N2O2 | CID 77899 - PubChem. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PubMed Central. (2011). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. (2021). MDPI. Retrieved January 9, 2026, from [Link]

-

3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC - NIH. (2014). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

(5S)-5-methyl-5-phenylimidazolidine-2,4-dione | C10H10N2O2 | CID 640021 - PubChem. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

3-Amino-5,5-di-phenyl-imidazolidine-2,4-dione - PubMed. (2014). National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives - MDPI. (2011). MDPI. Retrieved January 9, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS#:71202-91-0 | this compound | Chemsrc [chemsrc.com]

- 4. 3-AMINO-5-METHYL-5-PHENYL-IMIDAZOLIDINE-2,4-DIONE CAS#: 71202-91-0 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 71202-91-0|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione IUPAC name

An In-depth Technical Guide to 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound built upon the medicinally significant imidazolidine-2,4-dione (hydantoin) scaffold. This document details the compound's formal nomenclature, structural features, and physicochemical properties. A validated, step-by-step synthesis protocol via N-amination of a hydantoin precursor is presented, accompanied by requisite analytical characterization methods. The guide further explores the compound's emerging applications in drug discovery and medicinal chemistry, particularly focusing on its role as a versatile synthetic intermediate and the potential of its derivatives as targeted therapeutic agents. Safety, handling, and storage protocols are also outlined to ensure responsible laboratory use. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction to the Imidazolidinedione Scaffold

The imidazolidine-2,4-dione heterocycle, commonly known as hydantoin, is a cornerstone structure in medicinal chemistry. Its rigid framework and capacity for diverse substitutions at the N-1, N-3, and C-5 positions have established it as a "privileged scaffold"—a molecular core that can interact with a wide range of biological targets. The therapeutic relevance of this scaffold was famously solidified with the discovery of Phenytoin (5,5-diphenylhydantoin), a widely used anticonvulsant drug.[1] Derivatives of this core have demonstrated a vast spectrum of biological activities, including antiarrhythmic, antimicrobial, antidiabetic, and anticancer properties.[2][3]

This compound is a specific derivative that combines the core hydantoin structure with key functional groups: a chiral center at C-5 bearing both methyl and phenyl substituents, and a reactive amino group at the N-3 position. This unique combination of features makes it a valuable building block for creating novel chemical entities with tailored pharmacological profiles. This guide aims to consolidate the technical information essential for its synthesis, characterization, and application in a research and development setting.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section outlines the formal nomenclature and structural properties of the target compound.

IUPAC Name and Synonyms

-

Systematic IUPAC Name : this compound[3]

-

Common Synonyms : 3-Amino-5-methyl-5-phenylhydantoin

Molecular Structure and Stereochemistry

The structure features a five-membered imidazolidine-2,4-dione ring. The C-5 position is a quaternary stereocenter substituted with one methyl group and one phenyl group. The N-3 position of the ring is substituted with an amino (-NH₂) group.

Caption: Logical representation of the core chemical structure.

Physicochemical and Analytical Data

A summary of the key physical and chemical properties is provided below. Spectroscopic data are predicted based on analyses of structurally similar compounds, offering a benchmark for experimental validation.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [4][6] |

| Molecular Weight | 205.21 g/mol | [3][4][6] |

| CAS Number | 71202-91-0 | [3][4][5] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 198–199 °C (for a closely related analog) | [3] |

| Solubility | Soluble in polar organic solvents (e.g., EtOH, MeOH, DMSO) | [3] |

Table 2: Expected Spectroscopic Signatures

| Technique | Expected Signature | Rationale / Comparison |

| ¹H-NMR | Singlet ~δ 2.5 ppm (3H, -CH₃); Multiplet ~δ 7.2-7.7 ppm (5H, Ar-H); Broad singlet for -NH and -NH₂ protons (exchangeable with D₂O). | Based on data for 5-methyl-5-phenylhydantoin and other substituted hydantoins.[7] |

| ¹³C-NMR | Signal ~δ 21 ppm (-CH₃); Signals ~δ 125-140 ppm (Ar-C); Signal ~δ 60 ppm (C5); Carbonyl signals ~δ 156 ppm (C4) and ~δ 172 ppm (C2). | Based on data for related imidazolidinediones.[2][7] |

| IR (cm⁻¹) | ~3200-3300 (N-H stretch); ~1715 & ~1780 (asymmetric/symmetric C=O stretch); ~1600 (C=C aromatic stretch). | Characteristic peaks for hydantoin rings and N-H bonds.[3][7] |

| Mass Spec (EIMS) | Molecular ion [M]⁺ at m/z = 205. | Consistent with the calculated exact mass.[4] |

Synthesis and Characterization

The synthesis of 3-amino-substituted hydantoins is reliably achieved through the N-amination of the corresponding hydantoin precursor. The protocol described here is adapted from the established synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione, a structurally related analog.[8][9]

Synthesis Principle

The core of this synthesis is a nucleophilic substitution reaction at the N-3 position of the hydantoin ring. 5-Methyl-5-phenylhydantoin serves as the starting material. Hydrazine hydrate (N₂H₄·H₂O) acts as the aminating agent, displacing the proton at N-3 to form the N-amino bond. The reaction is typically conducted under reflux in an appropriate solvent like ethanol.

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol

Materials:

-

5-Methyl-5-phenylhydantoin (1.0 eq)

-

Hydrazine hydrate (80% solution, 5.0 eq)

-

Ethanol (20 mL per gram of starting material)

-

Deionized water

-

Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-methyl-5-phenylhydantoin (1.0 eq) and ethanol.

-

Reagent Addition: Stir the suspension and add hydrazine hydrate (5.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: Refluxing provides the necessary activation energy for the N-amination reaction to proceed at a reasonable rate. Ethanol is an effective solvent for both the reactant and reagent.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into a beaker of cold deionized water with stirring. A white precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual hydrazine.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield the final product.[7]

-

Trustworthiness Note: Recrystallization is a critical self-validating step that removes impurities, ensuring the high purity of the final compound, which can be verified by melting point analysis and HPLC.

-

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound must be confirmed by comparing experimental analytical data with the expected values outlined in Table 2.

Applications in Medicinal Chemistry and Drug Development

This compound is not just a chemical entity but a strategic platform for drug discovery. Its utility stems from its dual role as a potential pharmacophore itself and as a versatile synthetic intermediate.

Role as a Synthetic Intermediate

The primary value of this compound lies in its N-amino group, which serves as a reactive handle for further chemical modifications. It can readily undergo reactions such as acylation or sulfonylation to generate a diverse library of N-substituted derivatives.[3] This allows for systematic Structure-Activity Relationship (SAR) studies, enabling researchers to fine-tune the molecule's properties to optimize its interaction with a specific biological target. It has been used as a precursor for synthesizing novel serotonin 5-HT2A receptor antagonists and potential anti-inflammatory agents.[3]

Potential Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas:

-

Anticancer Activity: Certain derivatives have been investigated as inhibitors of tankyrases (TNKS1/2).[3] Tankyrases are enzymes involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. By inhibiting these enzymes, the compounds can disrupt tumor progression.[3]

-

Antimicrobial Properties: The compound has been evaluated for antibacterial activity against pathogens like Escherichia coli, suggesting potential for development into new antibiotics.[3]

-

Neuropharmacology: Given the prevalence of the hydantoin core in anticonvulsant drugs, derivatives of this compound are being explored for their potential to modulate neurotransmitter receptors associated with seizure activity.[3]

Caption: Inhibition of Tankyrase in the Wnt signaling pathway.

Safety and Handling

Responsible handling is crucial when working with potentially hazardous chemicals.

-

General Handling: Use only in a well-ventilated chemical fume hood.[4] This product should be handled by personnel qualified in the use of potentially hazardous chemicals.[4]

-

Storage: Store in a tightly sealed container in a dry, cool place (2-8°C recommended).[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

Table 3: Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Class | GHS Statements | Recommended PPE | Source |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves, safety goggles, laboratory coat. | [4] |

| First Aid | In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If ingested, wash out mouth with water. Seek medical attention if irritation persists. | - | [4] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | - | [4] |

Conclusion

This compound represents a significant molecule in the field of synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and the reactive potential of its N-amino group position it as a highly valuable scaffold for the development of next-generation therapeutics. The promising anticancer, antimicrobial, and neuropharmacological activities of its derivatives underscore the importance of continued research into this versatile compound. This guide provides the foundational knowledge for researchers to safely synthesize, characterize, and further explore the vast potential of this important heterocyclic building block.

References

- Benchchem, "this compound," Benchchem, Available

- Chemsrc, "CAS#:71202-91-0 | this compound," Chemsrc, Available

- PubChem, "3-Methyl-5,5-diphenylimidazolidine-2,4-dione | C16H14N2O2 | CID 77899," PubChem, Available

- PubMed Central, "Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives," PubMed Central, Available

- ResearchGate, "(PDF)

- Santa Cruz Biotechnology, "3-amino-5,5-diphenylimidazolidine-2,4-dione | CAS 1224-08-4," SCBT, Available

- BLDpharm, "71202-91-0|this compound," BLDpharm, Available

- PubChem, "5-Methyl-5-phenylhydantoin | C10H10N2O2 | CID 93043," NIH, Available

- ChemicalBook, "3-amino-5-methyl-5-phenyl-imidazolidine-2,4-dione," ChemicalBook, Available

- MDPI, "5-Ethoxy-1-(4-methoxyphenyl)

- NIH, "3-Amino-5,5-diphenylimidazolidine-2,4-dione," PMC, Available

- MDPI, "Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives," MDPI, Available

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS#:71202-91-0 | this compound | Chemsrc [chemsrc.com]

- 5. 71202-91-0|this compound|BLD Pharm [bldpharm.com]

- 6. 3-AMINO-5-METHYL-5-PHENYL-IMIDAZOLIDINE-2,4-DIONE CAS#: 71202-91-0 [chemicalbook.com]

- 7. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. The synthesis is presented as a two-step process commencing with the well-established Bucherer-Bergs reaction to construct the core hydantoin scaffold, followed by a direct N-amination to introduce the desired amino group at the N-3 position. This document delves into the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and emphasizes critical safety considerations. The guide is intended to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

Hydantoins, or imidazolidine-2,4-diones, represent a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] The introduction of an amino group at the N-3 position of the hydantoin ring can further modulate the pharmacological profile of these molecules, opening avenues for the development of novel therapeutic agents. This guide focuses on the synthesis of a specific N-aminohydantoin derivative, this compound. The presented synthetic strategy is designed to be robust and accessible, employing common laboratory reagents and techniques.

Overall Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, as illustrated below. The initial step involves the formation of the 5-methyl-5-phenylhydantoin core from acetophenone through the Bucherer-Bergs multicomponent reaction. The subsequent step introduces the amino group at the N-3 position via a direct amination of the hydantoin intermediate.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 5-Methyl-5-phenylimidazolidine-2,4-dione via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes.[1][2] This multicomponent reaction involves the treatment of a carbonyl compound with an alkali metal cyanide and ammonium carbonate.[3]

Reaction Mechanism

The reaction proceeds through several key intermediates:

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of acetophenone, forming a cyanohydrin intermediate.

-

Aminonitrile Formation: The cyanohydrin then reacts with ammonia, generated in situ from ammonium carbonate, to yield an aminonitrile.[3]

-

Cyclization and Rearrangement: The aminonitrile undergoes intramolecular cyclization with carbon dioxide (also from ammonium carbonate) to form an imino-oxazolidinone, which then rearranges to the more stable hydantoin ring system.[3]

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| Acetophenone | 120.15 | 0.1 | 12.0 g (11.6 mL) |

| Potassium Cyanide (KCN) | 65.12 | 0.2 | 13.0 g |

| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 | 0.4 | 38.4 g |

| Ethanol | 46.07 | - | 100 mL |

| Water | 18.02 | - | 100 mL |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | As needed |

Procedure:

-

In a well-ventilated fume hood, dissolve potassium cyanide and ammonium carbonate in a mixture of water and ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. [CAUTION: Potassium cyanide is highly toxic. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of dust and contact with skin. All operations involving cyanides must be performed in a certified chemical fume hood.] [4][5]

-

Add acetophenone to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done in the fume hood as hydrogen cyanide gas may be evolved.[6]

-

The crude 5-methyl-5-phenylhydantoin will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-methyl-5-phenylhydantoin.[6]

-

Dry the purified product in a vacuum oven. The expected melting point is around 199-201 °C.[7][8]

Safety Considerations for the Bucherer-Bergs Reaction:

-

Potassium Cyanide (KCN): A highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas.[9] Always work in a well-ventilated fume hood and wear appropriate PPE. Have a cyanide antidote kit readily available and be trained in its use.

-

Ammonium Carbonate ((NH₄)₂CO₃): Can release ammonia gas, which is an irritant to the respiratory system.

-

Acidification: The acidification step must be performed slowly and with caution in a fume hood to control the release of any residual hydrogen cyanide gas.

Part 2: N-Amination of 5-Methyl-5-phenylimidazolidine-2,4-dione

Proposed Reaction

The N-H proton at the 3-position of the hydantoin ring is acidic and can be deprotonated by a base. The resulting anion can then react with an electrophilic aminating agent. Alternatively, a direct nucleophilic substitution on an activated hydantoin or reaction with a suitable aminating agent under appropriate conditions can yield the desired product. The reaction with hydrazine hydrate is a common method for introducing an N-amino group.

Experimental Protocol (Adapted)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| 5-Methyl-5-phenylhydantoin | 190.20 | 0.05 | 9.51 g |

| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | 0.1 | ~2.5 mL |

| Ethanol | 46.07 | - | 100 mL |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-5-phenylhydantoin in ethanol.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃O₂[11] |

| Molecular Weight | 205.21 g/mol [11] |

| Appearance | Expected to be a solid |

| Spectroscopic Data | Characterization by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry is required to confirm the structure. |

Conclusion

This technical guide outlines a practical and efficient two-step synthesis of this compound. The pathway leverages the reliable Bucherer-Bergs reaction for the construction of the hydantoin core, followed by a direct N-amination. The provided protocols, along with the highlighted safety precautions, are intended to enable researchers to successfully synthesize this valuable heterocyclic compound for further investigation in the field of medicinal chemistry. The inherent modularity of this synthetic approach also allows for the potential generation of a library of related N-aminohydantoin derivatives by varying the initial ketone and amination reagents.

References

[6] Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Retrieved from Alfa Chemistry. D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of hydantoins and their thio-analogs. Chemical Society Reviews, 36(7), 1095-1108. [3] Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [12] Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. 3(2), 121-134. [1] BenchChem. (2025). The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins. Retrieved from BenchChem. [4] Wikipedia. (2024). Potassium cyanide. Retrieved from Wikipedia. [5] Centers for Disease Control and Prevention. (n.d.). Potassium Cyanide: Systemic Agent. NIOSH. [13] Simijonović, D. M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3995. Arkansas State University. (2019). Potassium cyanide 151-50-8 Health Hazard. [9] National Oceanic and Atmospheric Administration. (n.d.). POTASSIUM CYANIDE. CAMEO Chemicals. [14] MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [15] Safety Data Sheet. (2023). [10] Mague, J. T., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262. MDPI. (2014). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [16] Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [17] Santa Cruz Biotechnology. (n.d.). 3-amino-5,5-diphenylimidazolidine-2,4-dione. [18] MDPI. (2019). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [19] Wikipedia. (2024). Bucherer–Bergs reaction. [20] ChemicalBook. (n.d.). 5-METHYL-5-PHENYLHYDANTOIN. [11] Chemsrc. (2025). This compound. ResearchGate. (2009). A Synthetic Application of β-Aminoalanines to Some New 5-Dialkylaminomethyl-3-phenylhydantoin Derivatives. [21] National Center for Biotechnology Information. (n.d.). 5-Methyl-5-phenylhydantoin. PubChem. Sigma-Aldrich. (n.d.). 5-Methyl-5-phenylhydantoin 99%. [22] ResearchGate. (2019). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [8] Sigma-Aldrich. (n.d.). 5-Methyl-5-phenylhydantoin. [23] Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Sigma-Aldrich. (n.d.). 5-(p-Methylphenyl)-5-phenylhydantoin >=99%. [24] Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. [25] ResearchGate. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. [26] El-Gohary, N. S., & Shaaban, M. R. (2013). 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents. Molecules, 18(9), 10793-10806. [27] MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Potassium cyanide - Wikipedia [en.wikipedia.org]

- 5. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 5-Methyl-5-phenylhydantoin 99 6843-49-8 [sigmaaldrich.com]

- 8. 5-甲基-5-苯基乙内酰脲 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. POTASSIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS#:71202-91-0 | this compound | Chemsrc [chemsrc.com]

- 12. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]

- 13. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.ca [fishersci.ca]

- 16. jsynthchem.com [jsynthchem.com]

- 17. scbt.com [scbt.com]

- 18. mdpi.com [mdpi.com]

- 19. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 20. 5-METHYL-5-PHENYLHYDANTOIN | 6843-49-8 [amp.chemicalbook.com]

- 21. 5-Methyl-5-phenylhydantoin | C10H10N2O2 | CID 93043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 24. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of pharmaceuticals with diverse biological activities, including anticonvulsant and antiarrhythmic properties.[1][2] This guide details a strategic approach to the synthesis of a novel derivative, 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione. While direct literature on this specific molecule is sparse, its discovery is presented here as a logical, multi-step synthetic endeavor, beginning with the well-established Bucherer-Bergs reaction to construct the core 5,5-disubstituted hydantoin ring, followed by a targeted N-amination at the 3-position. This document provides researchers and drug development professionals with a comprehensive framework, including detailed, field-tested protocols, mechanistic insights, and characterization methodologies essential for the synthesis and validation of this and related compounds.

Introduction: The Significance of the Hydantoin Scaffold

The hydantoin ring is a privileged structure in drug discovery, renowned for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[3] Iconic drugs such as Phenytoin (5,5-diphenylhydantoin) and Mephenytoin, which are used to treat epilepsy, underscore the therapeutic potential of this heterocyclic system.[1][2] The introduction of an amino group at the N-3 position of the hydantoin ring, as explored in this guide, offers a novel vector for chemical modification and a potential modulator of biological activity. Studies on related 3-amino-hydantoins have shown that this substitution can significantly alter pharmacological effects, warranting further investigation into its structure-activity relationships (SAR).[4] This guide focuses on the rational design and synthesis of this compound, a compound that combines the established pharmacophore of 5-methyl-5-phenylhydantoin with a reactive and functionally significant 3-amino group.

Retrosynthetic Analysis and Strategic Approach

A logical synthetic pathway to the target molecule begins with a retrosynthetic disconnection of the N-N bond at the 3-position, identifying 5-methyl-5-phenylhydantoin as the key intermediate. This precursor is, in turn, accessible from acetophenone through the robust and high-yielding Bucherer-Bergs multicomponent reaction.[5][6] This strategy leverages a classic, reliable transformation to build the core scaffold before undertaking the more specialized N-amination step.

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Core Scaffold: 5-Methyl-5-phenylhydantoin

The cornerstone of this synthesis is the Bucherer-Bergs reaction, a one-pot method for producing 5,5-disubstituted hydantoins from a ketone, cyanide source, and ammonium carbonate.[7] This reaction proceeds through the initial formation of a cyanohydrin from the ketone (acetophenone), followed by reaction with ammonia to form an aminonitrile. Subsequent reaction with carbon dioxide (from the decomposition of ammonium carbonate) and intramolecular cyclization yields the stable hydantoin ring.[6]

Experimental Protocol: Bucherer-Bergs Synthesis

Materials:

-

Acetophenone

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve acetophenone (0.1 mol) in 100 mL of a 1:1 ethanol/water solution in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Addition of Reagents: To the stirred solution, add potassium cyanide (0.15 mol) and ammonium carbonate (0.3 mol). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE). Perform all operations in a certified chemical fume hood.

-

Reaction Conditions: Heat the mixture to 60-70°C and maintain vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 24 hours.[8]

-

Workup and Isolation: After cooling the reaction mixture to room temperature, carefully acidify with concentrated HCl to pH 6-7. This step should be performed slowly in the fume hood to control the release of any residual hydrogen cyanide gas.

-

Purification: The resulting precipitate, 5-methyl-5-phenylhydantoin, is collected by vacuum filtration, washed with cold water, and dried.[8] Further purification can be achieved by recrystallization from aqueous ethanol to yield a white crystalline solid.[8]

Part II: N-Amination of the Hydantoin Core

The introduction of the amino group at the N-3 position represents the "discovery" phase of this synthesis. While various N-amination reagents exist, hydroxylamine-O-sulfonic acid (HOSA) in the presence of a base is a common and effective choice for the amination of amides and imides. The mechanism involves the deprotonation of the hydantoin N-3 nitrogen by a base, creating a nucleophilic anion that subsequently attacks the electrophilic nitrogen of HOSA, leading to the formation of the N-amino product and sulfate as a byproduct.

Caption: Experimental workflow for N-amination.

Experimental Protocol: N-Amination

Materials:

-

5-Methyl-5-phenylhydantoin

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

Procedure:

-

Anion Formation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF. Cool the suspension to 0°C in an ice bath.

-

Substrate Addition: Dissolve 5-methyl-5-phenylhydantoin (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

-

Amination: In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.5 eq.) in DMF. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction's progress by TLC.

-

Quenching and Extraction: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product, this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The table below summarizes key properties of the precursor and the final product.

| Property | 5-Methyl-5-phenylhydantoin | This compound (Predicted) |

| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₁N₃O₂ |

| Molecular Weight | 190.20 g/mol [9] | 205.22 g/mol |

| Appearance | White crystalline solid | Off-white to pale yellow solid |

| Melting Point | 199-201 °C[9] | To be determined |

| ¹H NMR (DMSO-d₆) | δ ~1.6 (s, 3H, CH₃), ~7.4 (m, 5H, Ar-H), ~8.5 (s, 1H, N1-H), ~10.7 (s, 1H, N3-H) | δ ~1.6 (s, 3H, CH₃), ~5.0 (s, 2H, NH₂), ~7.4 (m, 5H, Ar-H), ~8.7 (s, 1H, N1-H) |

| ¹³C NMR (DMSO-d₆) | δ ~25 (CH₃), ~65 (C5), ~125-140 (Ar-C), ~157 (C4=O), ~175 (C2=O) | δ ~25 (CH₃), ~65 (C5), ~125-140 (Ar-C), ~155 (C4=O), ~173 (C2=O) |

| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1710, ~1770 (C=O stretches) | ~3300-3450 (N-H stretches, amine), ~1700, ~1760 (C=O stretches) |

Potential Applications and Future Directions

The introduction of a 3-amino group provides a handle for further chemical elaboration, opening avenues for the creation of novel compound libraries. This functional group can be acylated, alkylated, or used in coupling reactions to explore new chemical space. Given the prevalence of hydantoins as anticonvulsants, a primary application for this novel compound would be its evaluation in neurological disease models.[1] Furthermore, the broader biological activities of hydantoins, which include anticancer, antimicrobial, and anti-inflammatory effects, suggest that this compound and its derivatives could be valuable probes in various therapeutic areas.[2][4]

Conclusion

This guide has outlined a robust and logical pathway for the synthesis and discovery of this compound. By combining the classical Bucherer-Bergs reaction with a targeted N-amination protocol, this work provides a blueprint for accessing a novel chemical entity with significant potential in drug discovery and development. The detailed experimental procedures and characterization data serve as a self-validating framework for researchers aiming to explore this promising area of medicinal chemistry.

References

-

Daskalov, M., et al. (1991). Aminoderivatives of cycloalkanespirohydantoins: synthesis and biological activity. PubMed. Available at: [Link]

-

Sim, M. M., & Ganesan, A. (1997). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]

-

Kralj, M., et al. (2006). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules. Available at: [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]

-

Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett. Available at: [Link]

-

Atanasova, M., et al. (2020). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. Available at: [Link]

-

Lee, V. S., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. Available at: [Link]

-

Patel, P. N., & Ghate, M. D. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Patel, P. N., & Ghate, M. D. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Available at: [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. jddtonline.info [jddtonline.info]

- 3. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoderivatives of cycloalkanespirohydantoins: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Bucherer-Bergs Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. 5-メチル-5-フェニルヒダントイン 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, most notably represented by the archetypal anticonvulsant drug, phenytoin. This technical guide delves into a specific derivative, 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a compound of significant interest for its potential as a modulator of neuronal excitability. We will explore its synthesis, structural elucidation through modern analytical techniques, and its prospective pharmacological profile. This document will serve as a comprehensive resource, consolidating theoretical principles with practical, field-proven insights to guide researchers in the exploration of this and related compounds in the quest for novel therapeutics.

Introduction: The Enduring Legacy of the Imidazolidine-2,4-dione Scaffold

The five-membered heterocyclic ring system of imidazolidine-2,4-dione is a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities. Historically, the discovery of phenytoin's anticonvulsant properties revolutionized the treatment of epilepsy, establishing the hydantoin core as a critical pharmacophore for targeting voltage-gated sodium channels.[1] Beyond epilepsy, derivatives have been investigated for antiarrhythmic, antimicrobial, and even antitumoral activities.[1]

The introduction of a 3-amino substituent to the 5-methyl-5-phenylimidazolidine-2,4-dione core presents an intriguing modification. This functionalization offers a handle for further chemical elaboration, potentially leading to derivatives with altered pharmacokinetic profiles, enhanced potency, or novel mechanisms of action. This guide will provide a detailed examination of this specific molecule, from its rational synthesis to its potential applications in neuroscience and beyond.

Synthesis and Mechanism of Formation

The synthesis of this compound can be approached through established methodologies for hydantoin ring formation, followed by the introduction of the amino group at the N-3 position. A logical and efficient synthetic strategy is a multi-step process beginning with the formation of the core 5-methyl-5-phenylimidazolidine-2,4-dione, which is then subsequently aminated.

Synthesis of the 5-Methyl-5-phenylimidazolidine-2,4-dione Intermediate

A well-established route to 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. However, for the synthesis of 5-methyl-5-phenylhydantoin, a more direct approach involves the reaction of a suitable amino acid precursor with an isocyanate. Specifically, the reaction of C-phenylglycine derivatives with isocyanates provides a direct route to the imidazolidine-2,4-dione core.[2]

An alternative and commonly employed laboratory synthesis involves the condensation of a ketone (acetophenone) with an ammonium salt and a cyanide source, followed by rearrangement and cyclization.

Experimental Protocol: Synthesis of 5-Methyl-5-phenylimidazolidine-2,4-dione

Materials:

-

Acetophenone

-

Ammonium carbonate

-

Sodium cyanide

-

Ethanol

-

Water

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine acetophenone, ammonium carbonate, and sodium cyanide in a mixture of ethanol and water.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 5-methyl-5-phenylimidazolidine-2,4-dione.[1]

Amination at the N-3 Position

The introduction of the amino group at the N-3 position can be achieved by reacting the 5-methyl-5-phenylimidazolidine-2,4-dione intermediate with an aminating agent. A common and effective method for the N-amination of hydantoins is the use of hydrazine hydrate.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Methyl-5-phenylimidazolidine-2,4-dione

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 5-methyl-5-phenylimidazolidine-2,4-dione in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent to afford this compound.[3]

Visualization of the Synthetic Pathway

Caption: Synthetic route to this compound.

Structural Characterization and Analytical Validation

The unambiguous identification and purity assessment of this compound are paramount. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (a singlet), the aromatic protons of the phenyl group (multiplets in the aromatic region), and the protons of the amino group (a broad singlet). The exact chemical shifts will be influenced by the solvent used. For analogous 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, characteristic peaks are observed at δ 2.49 ppm (s, 3H, Ar-CH₃) and δ 5.52 ppm (s, 1H, C5).[2]

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the quaternary carbon at the 5-position, the aromatic carbons, and the two carbonyl carbons of the imidazolidine-2,4-dione ring. For a similar structure, 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, carbonyl carbons appear around δ 156.2 (C4) and 172.3 (C2) ppm.[2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group and the C=O stretching of the two carbonyl groups in the hydantoin ring. For a similar compound, 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, these are observed at νmax 3,236 (NH) and 1,715 (C=O) cm⁻¹.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound by providing a highly accurate mass measurement. The expected exact mass for C₁₀H₁₁N₃O₂ can be calculated and compared with the experimental value.

Purity Assessment

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry). A single sharp peak in the chromatogram is indicative of a high degree of purity.

Pharmacological Profile and Potential Therapeutic Applications

The primary therapeutic interest in imidazolidine-2,4-dione derivatives lies in their anticonvulsant activity. The structural similarity of this compound to known antiepileptic drugs suggests its potential in the management of seizure disorders.

Anticonvulsant Activity

The anticonvulsant potential of novel compounds is typically evaluated in preclinical animal models of epilepsy. The two most widely used screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[4]

-

Maximal Electroshock (MES) Test: This model is used to identify compounds that can prevent the spread of seizures. It is considered a good predictor of efficacy against generalized tonic-clonic seizures.[4]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is employed to identify compounds that can raise the seizure threshold. It is predictive of efficacy against absence seizures.[4]

Comparative Anticonvulsant Activity of Imidazolidine-2,4-dione Derivatives

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |

| Phenytoin | 9.5 | >300 | [4] |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 26.3 | >100 | [5] |

| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | 33.1 | >100 | [5] |

This table presents data for illustrative purposes to highlight the range of activities observed in this chemical class.

Proposed Mechanism of Action

The anticonvulsant effect of many imidazolidine-2,4-dione derivatives, including phenytoin, is primarily attributed to their ability to modulate voltage-gated sodium channels.[1] By binding to the inactive state of these channels, they prolong the refractory period of neurons, thereby limiting the repetitive firing of action potentials that underlies seizure activity.[6] It is hypothesized that this compound shares this mechanism of action. The 3-amino group may influence the binding affinity or kinetics of interaction with the sodium channel, potentially leading to a modified pharmacological profile.

Visualization of the Proposed Mechanism of Action

Caption: Proposed mechanism of action via sodium channel modulation.

Future Directions and Research Opportunities

This compound represents a promising starting point for further drug discovery efforts. Several avenues for future research can be envisioned:

-